Bienvenue dans la boutique en ligne BenchChem!

Mal-PEG1-Val-Cit-PAB-PNP

ADC aggregation hydrophobic interaction chromatography Val-Cit linker hydrophobicity

Mal‑PEG1‑Val‑Cit‑PAB‑PNP (CAS 2249935‑92‑8, MW 739.73) is a heterobifunctional ADC linker that combines a maleimide group for thiol‑specific conjugation, a monodisperse PEG1 spacer (PDI 1.0) to prevent aggregation at high DAR, a Val‑Cit dipeptide cleaved specifically by lysosomal cathepsin B, a self‑immolative PAB spacer, and a PNP carbonate for direct amine payload attachment. The PEG1 unit provides the minimal hydrophilicity required to mask hydrophobic payloads such as MMAE, MMAF, duocarmycins and PBD dimers while preserving antibody‑like PK. Compared to non‑PEGylated analogues, it eliminates aggregation at DAR 6‑8; compared to longer PEG4/PEG8 linkers, it avoids accelerated plasma clearance. The PNP carbonate enables efficient coupling to primary and secondary amines without additional activation. This linker is the optimal choice for ADC programs that require controlled DAR, intracellular traceless payload release, and simplified analytical characterisation.

Molecular Formula C34H41N7O12
Molecular Weight 739.7 g/mol
Cat. No. B8124648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG1-Val-Cit-PAB-PNP
Molecular FormulaC34H41N7O12
Molecular Weight739.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O
InChIInChI=1S/C34H41N7O12/c1-21(2)30(39-27(42)15-18-51-19-17-40-28(43)13-14-29(40)44)32(46)38-26(4-3-16-36-33(35)47)31(45)37-23-7-5-22(6-8-23)20-52-34(48)53-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,30H,3-4,15-20H2,1-2H3,(H,37,45)(H,38,46)(H,39,42)(H3,35,36,47)/t26-,30-/m0/s1
InChIKeyPMJNVFJFQFFZRK-YZNIXAGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG1-Val-Cit-PAB-PNP: A Modular Cathepsin B-Cleavable ADC Linker for Thiol-Specific Antibody Conjugation


Mal-PEG1-Val-Cit-PAB-PNP (CAS 2249935-92-8, MW 739.73) is a heterobifunctional antibody-drug conjugate (ADC) linker comprising a maleimide group for thiol-specific antibody conjugation, a single polyethylene glycol (PEG1) spacer for solubility enhancement, a Val-Cit (valine-citrulline) dipeptide substrate cleavable by lysosomal cathepsin B, a self-immolative p-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate ester for payload attachment [1]. This modular architecture enables the construction of ADCs with precisely defined drug-to-antibody ratios (DAR) and intracellular payload release, making it a core building block in targeted oncology therapeutic development .

Mal-PEG1-Val-Cit-PAB-PNP Procurement: Why Linker Composition Determines ADC Conjugation Efficiency and Payload Release Kinetics


ADC linker selection is not interchangeable due to compound-specific interactions between spacer length, cleavage kinetics, and conjugation chemistry that directly impact manufacturability and therapeutic performance. Substituting Mal-PEG1-Val-Cit-PAB-PNP with a non-PEGylated analog (e.g., MC-Val-Cit-PAB-PNP) alters hydrophilicity and aggregation propensity [1]; replacing the PEG1 spacer with longer PEG units (e.g., PEG4, PEG8) modifies pharmacokinetic clearance rates and tumor exposure [2]; and switching the PNP carbonate leaving group to alternative activation chemistries affects payload coupling efficiency with amine-containing cytotoxins . The quantitative evidence below establishes the specific, measurable differentiation of Mal-PEG1-Val-Cit-PAB-PNP relative to its closest comparators.

Mal-PEG1-Val-Cit-PAB-PNP Quantitative Differentiation: Head-to-Head Evidence vs. MC-Val-Cit-PAB-PNP and PEG Length Variants


PEG1 Spacer Reduces ADC Hydrophobicity and Aggregation vs. Non-PEGylated MC-Val-Cit-PAB Linker

The PEG1 spacer in Mal-PEG1-Val-Cit-PAB-PNP reduces linker-payload hydrophobicity and ADC aggregation compared to the non-PEGylated MC-Val-Cit-PAB analog. In a direct comparison of ADCs prepared with identical antibody (trastuzumab) and payload (pyrene), the non-PEGylated linear-VC linker (Mc-VC-PAB-pyrene) exhibited a Clog P of 4.31 and Alog P of 3.87, with the resulting ADC showing 100% aggregation by size-exclusion chromatography (SEC) [1]. The hydrophilic PEG1 spacer decreases overall linker-payload hydrophobicity, mitigating this aggregation failure mode that renders non-PEGylated ADCs with hydrophobic payloads unsuitable for therapeutic development [2].

ADC aggregation hydrophobic interaction chromatography Val-Cit linker hydrophobicity size-exclusion chromatography

PEG1 Spacer Enables High-DAR ADC Construction Without Aggregation vs. PEG-Free Linker Limitation

The PEG1 spacer in Mal-PEG1-Val-Cit-PAB-PNP provides the minimum hydrophilicity required to enable high drug-to-antibody ratio (DAR) ADC construction while avoiding the excessive clearance acceleration observed with longer PEG chains. In a systematic evaluation of PEGylated ValCit linkers with pendant-type architecture, PEG4-ADCs demonstrated reduced aggregation compared to PEG2-equivalent constructs, establishing PEG1 as the entry point for effective hydrophobicity masking [1]. Clinical data demonstrate that ADCs with very high DARs (over ~6) clear rapidly due to hydrophobicity-driven aggregation, whereas PEGylated linkers enable DAR loading up to 8 with maintained solubility [2]. Critically, longer PEG chains (PEG8, PEG12) improve PK profile but accelerate plasma clearance relative to shorter PEG spacers [3], positioning PEG1 as the optimal minimal hydrophilic unit that balances manufacturability with controlled circulation kinetics.

drug-to-antibody ratio DAR8 ADC PEG linker hydrophilicity aggregation prevention

PNP Carbonate Enables Amine-Containing Payload Conjugation That Alcohol-Terminated Linkers Cannot Support

The PNP (para-nitrophenyl) carbonate terminus of Mal-PEG1-Val-Cit-PAB-PNP provides an activated leaving group that enables direct conjugation to amine-containing cytotoxic payloads (e.g., MMAE, monomethyl auristatin E), a capability absent in alcohol-terminated linker intermediates. The PNP carbonate serves as an amine-reactive electrophile, forming a stable carbamate linkage with the payload's primary or secondary amine upon nucleophilic attack [1]. This activation is essential for MMAE conjugation, as the auristatin payload requires a carbamate connection to the PAB spacer for efficient enzymatic release . In contrast, alcohol-terminated intermediates (e.g., Mal-PEG1-Val-Cit-PAB-OH) lack this built-in activation and require separate in situ activation steps (e.g., bis(p-nitrophenyl) carbonate treatment), introducing additional synthetic complexity, yield loss, and batch variability .

PNP carbonate activation amine-payload conjugation MMAE coupling ADC linker chemistry

Mal-PEG1-Val-Cit-PAB-PNP Enables Monodisperse ADC Construction vs. Polydisperse PEG Linker Heterogeneity

Mal-PEG1-Val-Cit-PAB-PNP incorporates a monodisperse PEG1 spacer with exact molecular weight (polydispersity index = 1.0) rather than polydisperse PEG mixtures that contain a distribution of chain lengths [1]. This uniformity ensures that every ADC molecule generated has identical linker composition, simplifying analytical characterization and improving batch-to-batch reproducibility. Polydisperse PEG linkers produce heterogeneous ADC populations that complicate regulatory filing, quality control, and pharmacokinetic interpretation. Monodisperse PEG also mitigates the accelerated blood clearance (ABC) phenomenon and anti-PEG immunogenicity observed with conventional polydisperse PEGylated biologics [2].

monodisperse PEG polydispersity index ADC batch consistency uniform conjugation

PEG1 Spacer Balances Tumor Exposure vs. Non-Specific Clearance Trade-off Observed with Longer PEG Chains

The PEG1 spacer in Mal-PEG1-Val-Cit-PAB-PNP occupies a strategic middle ground in the PEG length continuum: sufficient hydrophilicity to mask payload hydrophobicity and enable DAR loading >4, yet short enough to avoid the accelerated plasma clearance and altered biodistribution associated with longer PEG chains (≥8 units). Studies evaluating PEG2, PEG4, PEG8, PEG12, and PEG24 linkers demonstrate that while increasing PEG chain length improves plasma and tumor exposures, it also produces faster plasma clearance [1]. DAR8-ADCs with PEG8 and PEG12 showed better PK profiles than PEG4 constructs, but faster-clearing ADCs (prepared with very short or no PEG) produced higher tissue MMAE Cmax values at early post-dose time points relative to slower-clearing ADCs with longer PEG [2]. PEG1 provides baseline hydrophilicity with minimal PK perturbation.

PEG length optimization ADC pharmacokinetics tumor exposure plasma clearance

Cathepsin B-Specific Val-Cit Cleavage Site Provides Defined Intracellular Release vs. Alternative Dipeptide Substrates

The Val-Cit (valine-citrulline) dipeptide sequence in Mal-PEG1-Val-Cit-PAB-PNP is specifically cleaved by lysosomal cathepsin B, enabling predictable intracellular payload release with well-characterized kinetics. Val-Cit-PAB linkers are stable in systemic circulation for over 14 days and cleaved by cathepsin B inside target cells [1]. Alternative dipeptide substrates (e.g., Val-Ala, Phe-Lys, Ala-Ala) exhibit different cleavage kinetics and protease specificities that can alter payload release rates and therapeutic index [2]. Notably, the Val-Cit linker is susceptible to extracellular cleavage by carboxylesterase 1C in rodent plasma [3], a known liability that must be accounted for in preclinical species selection but does not negate its clinical utility, as evidenced by its use in the FDA-approved ADC brentuximab vedotin (Adcetris) [4].

cathepsin B cleavage Val-Cit dipeptide lysosomal protease enzymatic linker cleavage

Mal-PEG1-Val-Cit-PAB-PNP Application Scenarios: Evidence-Backed Use Cases for ADC Development and Targeted Therapeutics


Construction of MMAE-Based ADCs Requiring High DAR (6-8) Without Aggregation

Researchers developing auristatin E (MMAE)-based antibody-drug conjugates with DAR values of 6-8 should prioritize Mal-PEG1-Val-Cit-PAB-PNP. The PEG1 spacer provides the minimum hydrophilicity required to mask MMAE's lipophilicity and prevent aggregation at high DAR loading, a critical requirement supported by evidence that non-PEGylated Val-Cit linkers produce 100% aggregated ADC with pyrene payloads [1], while PEG4-ADC constructs demonstrate reduced aggregation relative to PEG2-equivalent designs [2]. The PNP carbonate enables direct amine conjugation to MMAE without additional activation chemistry .

Development of Antibody-Drug Conjugates with Well-Defined DAR Requiring Monodisperse Linker Composition

For ADC programs requiring homogeneous product profiles with exact DAR values (e.g., DAR 2, DAR 4) and simplified regulatory characterization, Mal-PEG1-Val-Cit-PAB-PNP offers monodisperse PEG1 (PDI = 1.0) with defined molecular weight (739.73) [1]. This uniformity eliminates the ADC heterogeneity, analytical complexity, and potential immunogenicity associated with polydisperse PEG linkers [2]. The maleimide-thiol conjugation chemistry enables site-specific coupling to engineered cysteine residues or reduced interchain disulfides for controlled DAR .

Targeted Delivery of Amine-Containing Cytotoxins Requiring Cathepsin B-Triggered Intracellular Release

Investigators developing ADCs with amine-containing payloads (MMAE, MMAF, duocarmycin analogs, PBD dimers) requiring lysosomal cathepsin B-triggered release should select Mal-PEG1-Val-Cit-PAB-PNP. The Val-Cit dipeptide is specifically cleaved by lysosomal cathepsin B with >14-day plasma stability [1], and the PAB self-immolative spacer enables traceless payload release via 1,6-elimination [2]. The PNP carbonate terminus is optimized for direct conjugation to primary and secondary amines found in clinically relevant cytotoxins .

Preclinical ADC Optimization Balancing DAR Loading with Minimal Pharmacokinetic Perturbation

For ADC programs seeking to optimize DAR loading (4-8) while minimizing linker-driven PK alterations, Mal-PEG1-Val-Cit-PAB-PNP provides baseline hydrophilicity without the accelerated plasma clearance observed with extended PEG chains. Studies demonstrate that while PEG8/PEG12 linkers improve PK profiles over PEG4, longer PEG chains accelerate clearance relative to shorter spacers [1]. PEG1 represents the minimal effective hydrophilic unit, enabling high-DAR loading while preserving antibody-like PK behavior, ideal for early-stage ADC development where PK predictability is essential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG1-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.